1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tellurium-Containing Intermediate: The initial step involves the reaction of 4-methoxyphenyl telluride with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-methoxy-4-bromobenzene under specific conditions, such as the presence of a palladium catalyst and a base, to yield the final product.
Analyse Chemischer Reaktionen
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of tellurium-containing reduced species.
Substitution: The compound can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene exerts its effects involves its interaction with molecular targets and pathways. The tellurium atoms within the compound can interact with various biomolecules, potentially affecting their function. For example, the compound may inhibit specific enzymes or modulate signaling pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene can be compared with other similar organotellurium compounds, such as:
1-Methoxy-4-(3-phenylpropyl)benzene: This compound lacks the tellurium atoms and has different chemical properties and applications.
1-Methoxy-4-[1-(4-methoxyphenyl)vinyl]benzene: This compound contains a vinyl group instead of the tellanylpropyltellanyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its tellurium content, which imparts distinct chemical and physical properties, making it valuable for specialized research and applications.
Eigenschaften
CAS-Nummer |
403491-34-9 |
---|---|
Molekularformel |
C17H20O2Te2 |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
1-methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene |
InChI |
InChI=1S/C17H20O2Te2/c1-18-14-4-8-16(9-5-14)20-12-3-13-21-17-10-6-15(19-2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
YKXAWKYBTFCGSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Te]CCC[Te]C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.